molecular formula C10H14BrNOS B6221728 {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine CAS No. 2758000-09-6

{2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine

Cat. No.: B6221728
CAS No.: 2758000-09-6
M. Wt: 276.2
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Description

The chemical compound {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine is a relatively new and emerging research element in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxyphenol and 2-chloroethyl methyl sulfide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 5-bromo-2-methoxyphenol is first converted to its corresponding thiol derivative using a thiolating agent. This intermediate is then reacted with 2-chloroethyl methyl sulfide to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are still under development, given its relatively recent emergence. scaling up the laboratory synthesis method with appropriate modifications for large-scale production is a plausible approach.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may have applications in treating certain diseases, although more research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound is being evaluated for its potential use in the development of new materials and chemical products. Its unique properties could lead to innovations in various industrial applications.

Mechanism of Action

The mechanism of action of {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, although the exact molecular targets and pathways are still under investigation. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(5-chloro-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
  • {2-[(5-fluoro-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine
  • {2-[(5-iodo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine

Uniqueness

What sets {2-[(5-bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine apart from similar compounds is the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This unique feature makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2758000-09-6

Molecular Formula

C10H14BrNOS

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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